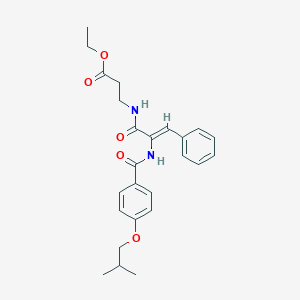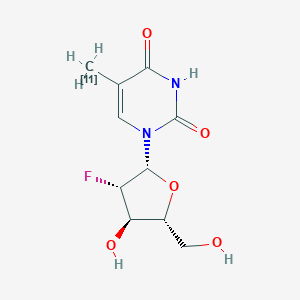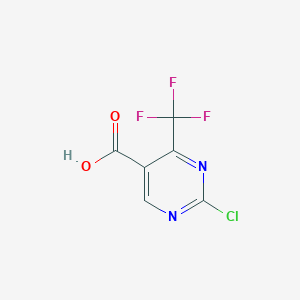![molecular formula C15H30N2O3S B222312 trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-29-6](/img/structure/B222312.png)
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine, also known as DDBAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DDBAC is a polycyclic aromatic hydrocarbon that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to bind to DNA through intercalation, which can lead to DNA damage and ultimately cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its ability to bind to DNA and induce DNA damage, which can be useful for studying the effects of DNA damage on cells. However, one limitation is that trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can also bind to other biomolecules, such as proteins, which can complicate the interpretation of results.
Direcciones Futuras
For research on trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine include studying its potential as an anti-cancer agent and as a tool for studying DNA damage and repair. Additionally, further research is needed to better understand the biochemical and physiological effects of trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine and its potential as a therapeutic agent.
Métodos De Síntesis
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can be synthesized through various methods, including the reaction of 7,10-dimethylbenz[a]anthracene with 1,2-dihydroxybenzene in the presence of aluminum chloride. The product of this reaction is then treated with sodium hydroxide to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine. Another method involves the reaction of 7,10-dimethylbenz[a]anthracene with 2,3-dihydroxybenzoic acid in the presence of sulfuric acid to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine.
Aplicaciones Científicas De Investigación
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been used in scientific research for various purposes, including as a fluorescent probe for DNA binding and as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
160637-29-6 |
|---|---|
Nombre del producto |
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine |
Fórmula molecular |
C15H30N2O3S |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(8S,9S)-7,10-dimethyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-9-15-16(19(22)18(10)21)11(2)13-8-7-12-5-3-4-6-14(12)17(13)20-15/h3-9,18-19,21-22H,1-2H3/t18-,19-/m0/s1 |
Clave InChI |
MGJQPVORMKNYPN-OALUTQOASA-N |
SMILES isomérico |
CC1=CC2=C([C@@H]([C@H]1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
SMILES canónico |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
Sinónimos |
TRANS-8,9-DIHYDRO-8,9-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)